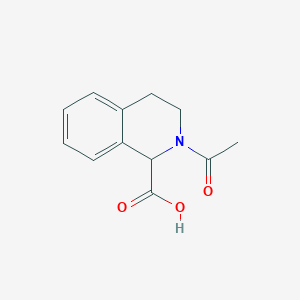methanone](/img/structure/B7440904.png)
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the quinazoline family, which has been extensively studied for its various biological activities.
Mécanisme D'action
The mechanism of action of [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors that are involved in the regulation of cell growth and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors that are involved in the regulation of cell growth and survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. It has also been found to have antioxidant and anti-inflammatory properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for research on [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail. Additionally, research could focus on improving the solubility and bioavailability of this compound to make it more suitable for in vivo studies. Finally, future research could explore the potential of this compound as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone involves the reaction of 4-amino-6,7-dimethoxyquinazoline with furan-3-carbaldehyde and piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-9-13-14(10-16(15)27-2)21-19(22-17(13)20)24-6-4-23(5-7-24)18(25)12-3-8-28-11-12/h3,8-11H,4-7H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQJTXYPUULBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=COC=C4)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)








